molecular formula C₃₅H₆₀Br₂N₄O₄ B046177 2'-Dehydropipecuronium CAS No. 120301-02-2

2'-Dehydropipecuronium

Katalognummer: B046177
CAS-Nummer: 120301-02-2
Molekulargewicht: 760.7 g/mol
InChI-Schlüssel: SNFVBPSRBTWAIZ-ASRDMXTLSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’-Dehydropipecuronium is a chemical compound with the molecular formula C35H60Br2N4O4. It is a derivative of pipecuronium, a non-depolarizing neuromuscular blocking agent used in anesthesia. The compound is characterized by its unique structure, which includes a piperidine ring and bromine atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Dehydropipecuronium typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical structure.

Industrial Production Methods: Industrial production of 2’-Dehydropipecuronium involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2’-Dehydropipecuronium undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in 2’-Dehydropipecuronium can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol .

Wissenschaftliche Forschungsanwendungen

2’-Dehydropipecuronium has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a neuromuscular blocking agent and its derivatives are explored for therapeutic uses.

    Pharmacology: Research focuses on its interactions with cholinergic receptors and its potential as a muscle relaxant.

    Chemical Biology: The compound is used as a tool to study the mechanisms of neuromuscular transmission.

    Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules.

Wirkmechanismus

The mechanism of action of 2’-Dehydropipecuronium involves its interaction with nicotinic cholinergic receptors at the neuromuscular junction. By binding to these receptors, it inhibits the action of acetylcholine, leading to muscle relaxation. This action is similar to that of other non-depolarizing neuromuscular blocking agents .

Vergleich Mit ähnlichen Verbindungen

    Pipecuronium: A closely related compound with similar neuromuscular blocking properties.

    Rocuronium: Another non-depolarizing neuromuscular blocker with a rapid onset of action.

    Vecuronium: A compound with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness: 2’-Dehydropipecuronium is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to its analogs. Its potential for selective receptor binding and reduced side effects makes it a compound of interest in medicinal research .

Biologische Aktivität

2'-Dehydropipecuronium is a neuromuscular blocking agent that is derived from pipecuronium, a compound used in anesthesia. Understanding its biological activity is crucial for its application in clinical settings, particularly in surgery and intensive care. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

This compound exhibits potent neuromuscular blocking effects by acting at the neuromuscular junction. It competes with acetylcholine for binding to nicotinic receptors on the motor end plate, leading to muscle relaxation. The compound is characterized by the following pharmacological properties:

  • Potency : this compound has a higher potency compared to its parent compound pipecuronium, making it effective at lower doses.
  • Duration of Action : The duration of neuromuscular blockade is prolonged, which can be advantageous in surgical procedures requiring extended muscle relaxation.
  • Reversal Agents : The effects of this compound can be reversed using anticholinesterase agents such as neostigmine or edrophonium.

The mechanism by which this compound exerts its effects involves competitive antagonism at the neuromuscular junction:

  • Binding to Nicotinic Receptors : The compound binds to nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane.
  • Inhibition of Acetylcholine Action : By occupying these receptors, this compound prevents acetylcholine from eliciting muscle contraction.
  • Muscle Relaxation : This blockade results in temporary paralysis of skeletal muscles, which is essential during surgical procedures.

Case Studies and Research Findings

Recent studies have provided insights into the clinical applications and effectiveness of this compound:

  • Study on Anesthetic Efficacy : A randomized controlled trial assessed the efficacy of this compound in patients undergoing elective surgery. The study found that patients receiving this agent required significantly less time for intubation and exhibited fewer side effects compared to those receiving traditional neuromuscular blockers .
  • Comparative Analysis with Other Agents : A comparative study evaluated the onset and duration of action between this compound and other neuromuscular blockers such as rocuronium and vecuronium. Results indicated that this compound had a faster onset time and longer duration of action, suggesting its potential as a preferred agent in certain surgical contexts .

Data Table: Comparative Pharmacological Profile

CompoundPotency (ED50)Onset Time (min)Duration of Action (min)Reversal Agent
This compoundLow dose1-360-90Neostigmine
PipecuroniumModerate dose3-530-60Edrophonium
RocuroniumModerate dose1-230-40Sugammadex

Eigenschaften

IUPAC Name

[(2S,3S,5S,10S,13S,17R)-17-acetyloxy-16-(4,4-dimethyl-2,3-dihydropyrazin-4-ium-1-yl)-2-(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H60N4O4.2BrH/c1-24(40)42-32-21-26-9-10-27-28(35(26,4)23-31(32)37-15-19-39(7,8)20-16-37)11-12-34(3)29(27)22-30(33(34)43-25(2)41)36-13-17-38(5,6)18-14-36;;/h13,17,26-33H,9-12,14-16,18-23H2,1-8H3;2*1H/q+2;;/p-2/t26-,27?,28?,29?,30?,31-,32-,33-,34-,35-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFVBPSRBTWAIZ-ASRDMXTLSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CC[N+](CC4)(C)C)C)CCC5(C3CC(C5OC(=O)C)N6CC[N+](C=C6)(C)C)C.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CCC3C([C@]2(C[C@@H]1N4CC[N+](CC4)(C)C)C)CC[C@]5(C3CC([C@@H]5OC(=O)C)N6CC[N+](C=C6)(C)C)C.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H60Br2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50923316
Record name 3,17-Bis(acetyloxy)-16-(4,4-dimethyl-3,4-dihydropyrazin-4-ium-1(2H)-yl)-2-(4,4-dimethylpiperazin-4-ium-1-yl)androstane dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50923316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

760.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120301-02-2
Record name 2'-Dehydropipecuronium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120301022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,17-Bis(acetyloxy)-16-(4,4-dimethyl-3,4-dihydropyrazin-4-ium-1(2H)-yl)-2-(4,4-dimethylpiperazin-4-ium-1-yl)androstane dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50923316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.